![molecular formula C7H10N2O B2429951 (2-Cyclopropylpyrazol-3-yl)methanol CAS No. 1518501-48-8](/img/structure/B2429951.png)
(2-Cyclopropylpyrazol-3-yl)methanol
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Overview
Description
“(2-Cyclopropylpyrazol-3-yl)methanol” is a chemical compound with the molecular formula C7H10N2O . It has a molecular weight of 138.17 g/mol . This compound is not intended for human or veterinary use but is used for research purposes.
Molecular Structure Analysis
The molecular structure of “(2-Cyclopropylpyrazol-3-yl)methanol” can be represented by the InChI string:InChI=1S/C7H10N2O/c10-5-7-3-4-8-9(7)6-1-2-6/h3-4,6,10H,1-2,5H2
. The Canonical SMILES representation is C1CC1N2C(=CC=N2)CO
. Physical And Chemical Properties Analysis
“(2-Cyclopropylpyrazol-3-yl)methanol” has several computed properties . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2. The compound has a Rotatable Bond Count of 2. The Exact Mass and Monoisotopic Mass are both 138.079312947 g/mol. The Topological Polar Surface Area is 38 Ų, and it has a Heavy Atom Count of 10. The compound has a Formal Charge of 0 and a Complexity of 125.Scientific Research Applications
- Safety Considerations : Ensuring safe production processes during industrial applications of CO2 to methanol is essential. Safety optimization of equipment, catalysts, and accident prevention measures are critical .
- Recent Advances : Researchers have made progress in utilizing methanol for various electrochemical and photochemical reactions. These advances contribute to sustainable synthesis of high-value-added compounds .
CO2 Utilization for Methanol Production
Electrochemical and Photochemical Reactions
Renewable Methanol
Safety and Hazards
Future Directions
Pyrazole derivatives, such as “(2-Cyclopropylpyrazol-3-yl)methanol”, have proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, future research may focus on preparing this functional scaffold and finding new and improved applications .
properties
IUPAC Name |
(2-cyclopropylpyrazol-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-5-7-3-4-8-9(7)6-1-2-6/h3-4,6,10H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRKVXCRPQISJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=CC=N2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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